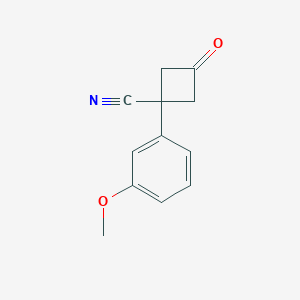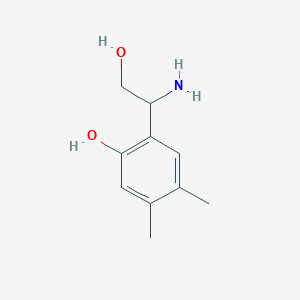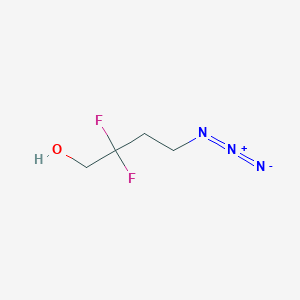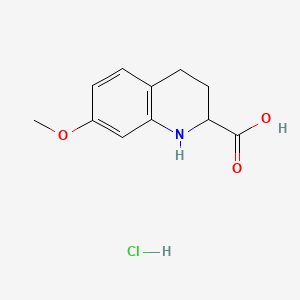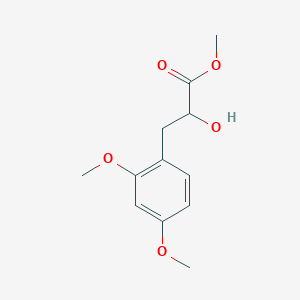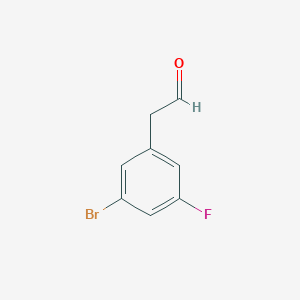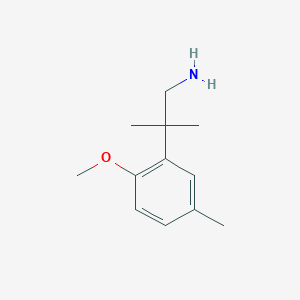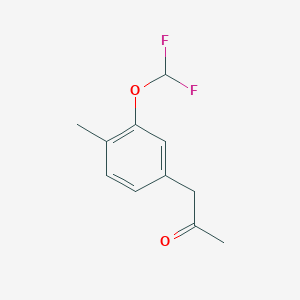
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is an organic compound that features a difluoromethoxy group and a methyl group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one typically involves the introduction of the difluoromethoxy group onto a suitable aromatic precursor, followed by the formation of the propan-2-one moiety. One common method involves the reaction of 3-(difluoromethoxy)-4-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the propan-2-one moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
Comparison with Similar Compounds
1-(3-Methoxy-4-methylphenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(3-(Trifluoromethoxy)-4-methylphenyl)propan-2-one: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
1-(3-(Difluoromethoxy)-4-ethylphenyl)propan-2-one: Features an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2/c1-7-3-4-9(5-8(2)14)6-10(7)15-11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
VVBBMKLTPGHQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



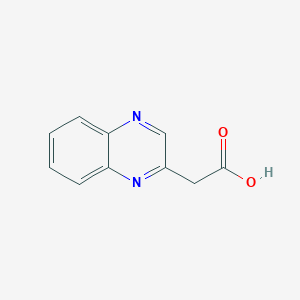
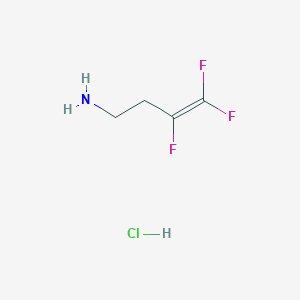
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
